molecular formula C15H14O5S B12545098 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid CAS No. 653588-52-4

2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid

Cat. No.: B12545098
CAS No.: 653588-52-4
M. Wt: 306.3 g/mol
InChI Key: WZPSQGDXNRBFPS-UHFFFAOYSA-N
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Description

2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid is a chemical compound with the molecular formula C15H14O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid typically involves the reaction of phenoxymethylbenzene with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid is unique due to its specific combination of the phenoxymethyl group and the sulfonylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

653588-52-4

Molecular Formula

C15H14O5S

Molecular Weight

306.3 g/mol

IUPAC Name

2-[3-(phenoxymethyl)phenyl]sulfonylacetic acid

InChI

InChI=1S/C15H14O5S/c16-15(17)11-21(18,19)14-8-4-5-12(9-14)10-20-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,16,17)

InChI Key

WZPSQGDXNRBFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)S(=O)(=O)CC(=O)O

Origin of Product

United States

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